molecular formula C24H54N3P B1295377 Tris(dibutylamino)phosphine CAS No. 5848-65-7

Tris(dibutylamino)phosphine

Cat. No.: B1295377
CAS No.: 5848-65-7
M. Wt: 415.7 g/mol
InChI Key: URQFNWOYQMPPKL-UHFFFAOYSA-N
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Description

Tris(dibutylamino)phosphine is an organophosphorus compound characterized by the presence of three dibutylamino groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(dibutylamino)phosphine typically involves the reaction of phosphorus trichloride with dibutylamine in the presence of a base. The reaction proceeds as follows:

PCl3+3(C4H9)2NHP(N(C4H9)2)3+3HClPCl_3 + 3 (C_4H_9)_2NH \rightarrow P(N(C_4H_9)_2)_3 + 3 HCl PCl3​+3(C4​H9​)2​NH→P(N(C4​H9​)2​)3​+3HCl

This reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(dibutylamino)phosphine undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.

    Reduction: Can be reduced to form phosphine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or oxygen gas.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Forms this compound oxide.

    Reduction: Produces various phosphine derivatives depending on the reducing agent used.

    Substitution: Results in the formation of substituted phosphine compounds.

Scientific Research Applications

Tris(dibutylamino)phosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Tris(dimethylamino)phosphine
  • Tris(diethylamino)phosphine
  • Tris(dipropylamino)phosphine

Uniqueness

Tris(dibutylamino)phosphine is unique due to its larger alkyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its smaller counterparts, making it suitable for specific applications where bulkier ligands are required.

Properties

IUPAC Name

N-bis(dibutylamino)phosphanyl-N-butylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H54N3P/c1-7-13-19-25(20-14-8-2)28(26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFNWOYQMPPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)P(N(CCCC)CCCC)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207175
Record name Tris(N,N-di-N-butylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-65-7
Record name Tris(N,N-di-N-butylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(N,N-di-N-butylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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